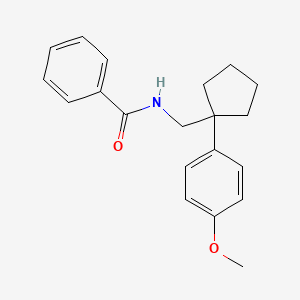

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which could potentially include “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide”, has been reported to be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

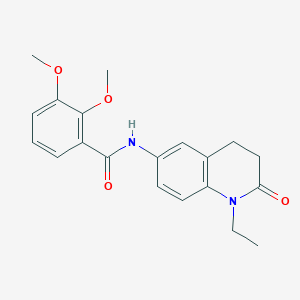

Molecular Structure Analysis

The molecular structure of “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide” is complex. The compound has a molecular formula of C15H15NO3 and a molecular weight of 257.2845 . The structure can be viewed using Java or Javascript .

Scientific Research Applications

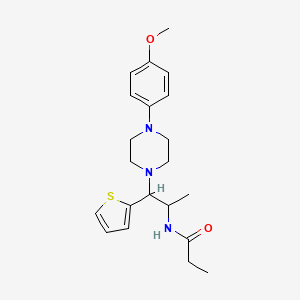

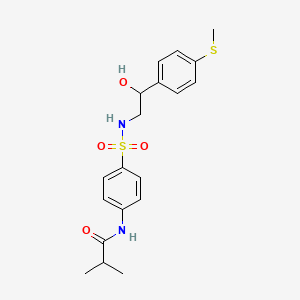

Medicinal Chemistry and Drug Development

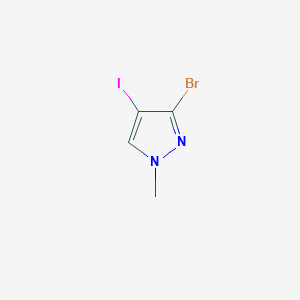

Heterocycles containing nitrogen play a pivotal role in medicinal chemistry. The 1,2,3-triazole moiety, present in our compound, has been associated with significant biological activities. Several medications, such as tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. Additionally, 1,2,3-triazoles exhibit excellent metabolic and thermal stability. Researchers can explore the potential of our compound as a scaffold for novel drug candidates .

Structural Biology and X-ray Crystallography

The crystal structure of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can be determined using single-crystal X-ray diffraction. This technique provides valuable insights into molecular geometry, intermolecular interactions, and conformational details. Researchers can use this information to understand the compound’s binding modes and interactions with biological targets .

Solvent Applications

Consider the use of cyclopentyl methyl ether (CPME) as an eco-friendly ethereal solvent. CPME is industrially produced through an atom-economical reaction and has been employed successfully in various organic reactions. Investigating the solubility and stability of our compound in CPME could be beneficial for synthetic chemistry .

Computational Chemistry and Molecular Modeling

Researchers can perform quantum mechanical calculations and molecular dynamics simulations to explore the electronic properties, energetics, and reactivity of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide . These computational studies aid in predicting its behavior in different environments and provide insights into its potential applications .

Materials Science and Polymer Chemistry

Functionalizing the compound’s benzamide or triazole moiety could lead to novel materials with specific properties. For instance, incorporating it into polymer backbones may enhance mechanical strength, thermal stability, or biocompatibility. Researchers can explore copolymerization or grafting strategies to tailor material properties .

Bioorganic Chemistry and Enzyme Inhibition

Given the structural features of our compound, it might serve as a potential enzyme inhibitor. Researchers can investigate its interaction with specific enzymes, such as proteases or kinases, to evaluate its inhibitory activity. Rational design and optimization could lead to new therapeutic agents .

properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-18-11-9-17(10-12-18)20(13-5-6-14-20)15-21-19(22)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPGCZYQSXFUNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)

![4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid](/img/structure/B2759534.png)

![3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2759541.png)

![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)

![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)